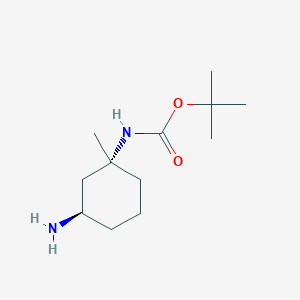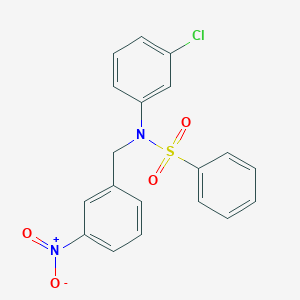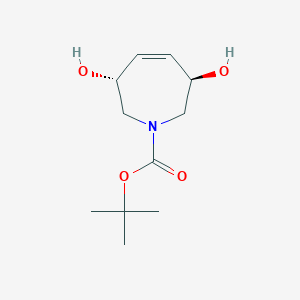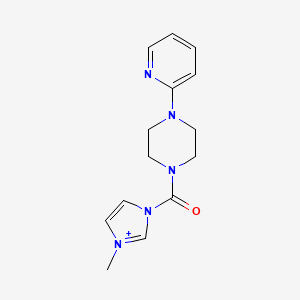![molecular formula C17H16 B12993706 1,3-Diphenylbicyclo[1.1.1]pentane](/img/structure/B12993706.png)
1,3-Diphenylbicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenylbicyclo[111]pentane is a unique compound characterized by its rigid, three-dimensional structure This compound belongs to the bicyclo[11The bicyclo[1.1.1]pentane scaffold is known for its ability to mimic the geometry of para-substituted benzene rings, making it an attractive bioisostere in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenylbicyclo[1.1.1]pentane typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the photochemical addition of propellane to diacetyl, followed by further functionalization to introduce the phenyl groups . Another approach involves the use of visible light-induced synthesis, where radicals derived from diazo esters are added to [1.1.1]propellane, followed by cross-coupling with a corresponding Breslow intermediate radical to form the desired product .
Industrial Production Methods
While the industrial production of this compound is not extensively documented, the scalable synthesis of related bicyclo[1.1.1]pentane derivatives has been achieved through flow photochemical methods. These methods allow for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a single day .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
The major products formed from these reactions include:
Ketones and carboxylic acids: From oxidation reactions.
Hydrocarbon derivatives: From reduction reactions.
Functionalized derivatives: From substitution reactions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1,3-diphenylbicyclo[1.1.1]pentane is primarily related to its ability to mimic the geometry of para-substituted benzene rings. This mimicry allows the compound to interact with molecular targets in a manner similar to benzene derivatives. The rigid structure of the compound ensures that the substituents are positioned at precise angles, facilitating specific interactions with enzymes, receptors, and other biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diethynylbicyclo[1.1.1]pentane: Used as a building block for rigid, rod-like molecules.
1,2-Difunctionalized bicyclo[1.1.1]pentanes: Mimics for ortho/meta-substituted arenes.
1,3-Diiodobicyclo[1.1.1]pentane: A useful intermediate for further functionalization.
Uniqueness
1,3-Diphenylbicyclo[1.1.1]pentane stands out due to its specific substitution pattern, which allows it to closely mimic para-substituted benzene rings. This unique feature makes it particularly valuable in drug design, where precise molecular geometry is crucial for effective interactions with biological targets .
Propriétés
Formule moléculaire |
C17H16 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1,3-diphenylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C17H16/c1-3-7-14(8-4-1)16-11-17(12-16,13-16)15-9-5-2-6-10-15/h1-10H,11-13H2 |
Clé InChI |
ZHPFWZWQGILIHC-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl (S)-6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12993633.png)

![N-(2-(2-(2-(2-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide](/img/structure/B12993646.png)

![4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B12993650.png)

![tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12993657.png)


![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate](/img/structure/B12993686.png)


![Benzyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12993700.png)
